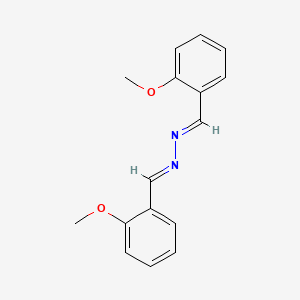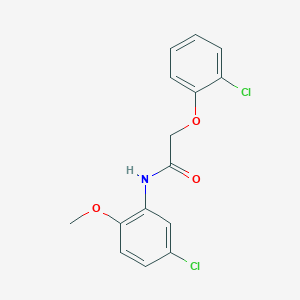
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-0773, is a novel compound that has gained significant attention in the pharmaceutical industry. This compound belongs to the class of glycine transporter inhibitors and has shown promising results in various scientific research applications.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, leading to increased activation of the NMDA receptor. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
In animal studies, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to improve cognitive function, reduce neuropathic pain, and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to increase the activity of the dopaminergic system, which is implicated in the pathophysiology of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for GlyT1. This allows for targeted modulation of the NMDA receptor, which is involved in various neurological disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in animal studies. In addition, the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival are not well understood and require further investigation.
Orientations Futures
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of the compound in the treatment of schizophrenia and other psychiatric disorders. Another area of research is the investigation of the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival. In addition, the development of more soluble analogs of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide may improve its efficacy and allow for more efficient administration in animal studies.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has shown promising results in various scientific research applications. The compound's selectivity for GlyT1 and its ability to modulate the NMDA receptor make it a potential therapeutic agent for various neurological disorders. However, further research is needed to fully understand the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)glycinamide with methylsulfonyl chloride in the presence of a base. The reaction yields N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a white crystalline solid. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce neuropathic pain in animal models.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-9-3-4-9)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQBJXRDXMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)



![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)




![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)
![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)